molecular formula C20H18HgO4 B14688236 Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury CAS No. 24203-78-9

Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury

Cat. No.: B14688236
CAS No.: 24203-78-9
M. Wt: 522.9 g/mol
InChI Key: OQXRIZCSDPUZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury is an organomercury compound characterized by the presence of two 6-oxo-2-pent-1-ynylpyran-3-yl groups bonded to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury typically involves the reaction of mercury(II) acetate with 6-oxo-2-pent-1-ynylpyran-3-yl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to its elemental mercury state.

    Substitution: The 6-oxo-2-pent-1-ynylpyran-3-yl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of coordinating solvents and catalysts.

Major Products Formed

    Oxidation: Mercury(II) oxide and various organic oxidation products.

    Reduction: Elemental mercury and reduced organic ligands.

    Substitution: New organomercury compounds with different ligands.

Scientific Research Applications

Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Bis(6-oxo-2-penta-1,3-diynylpyran-3-yl)mercury: Similar structure but with different ligand configurations.

    Bis(6-oxo-2-pent-1-ynylpyran-3-yl)lead: Lead analog with similar chemical properties.

    Bis(6-oxo-2-pent-1-ynylpyran-3-yl)tin: Tin analog with distinct reactivity.

Uniqueness

Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury is unique due to its specific ligand configuration and the presence of mercury, which imparts distinct chemical and physical properties

Properties

CAS No.

24203-78-9

Molecular Formula

C20H18HgO4

Molecular Weight

522.9 g/mol

IUPAC Name

bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury

InChI

InChI=1S/2C10H9O2.Hg/c2*1-2-3-4-6-9-7-5-8-10(11)12-9;/h2*5,8H,2-3H2,1H3;

InChI Key

OQXRIZCSDPUZQU-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=C(C=CC(=O)O1)[Hg]C2=C(OC(=O)C=C2)C#CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.